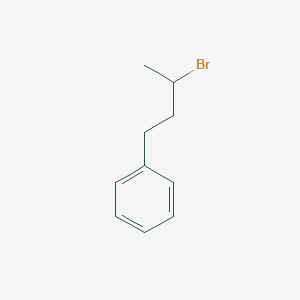

(3-Bromobutyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPCLVMIRNEUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452163 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21953-83-3 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (3-Bromobutyl)benzene from 4-Phenyl-2-butanol: A Technical Overview

The conversion of 4-phenyl-2-butanol to (3-bromobutyl)benzene is a fundamental chemical transformation involving the substitution of a hydroxyl group with a bromine atom. This guide provides a comprehensive overview of the synthetic methodologies, reaction mechanisms, and experimental protocols relevant to this process, tailored for researchers and professionals in chemical and pharmaceutical development.

Reaction Principles

The synthesis of alkyl bromides from secondary alcohols like 4-phenyl-2-butanol is a standard procedure in organic chemistry. The core of this reaction is the conversion of the hydroxyl (-OH) group, which is a poor leaving group, into a species that can be easily displaced by a bromide nucleophile. Several common reagents can achieve this transformation, primarily phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

The reaction with phosphorus tribromide is particularly effective for primary and secondary alcohols and typically proceeds through an Sₙ2 mechanism.[1][2][3] This mechanism involves an inversion of stereochemistry at the chiral center, if one is present.[1][3] The use of PBr₃ is often preferred as it minimizes the risk of carbocation rearrangements, which can be an issue with acid-catalyzed methods.[1][2]

Alternatively, hydrobromic acid, often generated in situ from sodium bromide and a strong acid like sulfuric acid, can also be employed.[4] This method may proceed through either an Sₙ1 or Sₙ2 pathway, depending on the substrate and reaction conditions. For secondary alcohols, an Sₙ1 pathway involving a carbocation intermediate is possible, which can sometimes lead to rearrangement products.

Quantitative Data Summary

While specific yield data for the synthesis of this compound from 4-phenyl-2-butanol is not extensively documented in readily available literature, analogous reactions provide insight into expected outcomes. The conversion of alcohols to alkyl bromides using PBr₃ generally results in good to high yields. For instance, neopentyl alcohol can be converted to neopentyl bromide in 60% yield using PBr₃, a reaction that avoids carbocation rearrangement.[1] Reactions of various primary and secondary alcohols with ionic liquids as brominating agents have been reported to proceed to 100% conversion.[5]

| Reagent System | Typical Substrate | Mechanism | Reported Yield/Conversion | Reference |

| PBr₃ | Primary & Secondary Alcohols | Sₙ2 | Good to High (e.g., 60% for neopentyl alcohol) | [1] |

| NaBr / H₂SO₄ | Primary & Secondary Alcohols | Sₙ1 / Sₙ2 | Average yield of 51.5% for various alcohols | |

| Pyridinium-based Ionic Liquid | Various Alcohols | Not specified | 100% Conversion | [5] |

Reaction Workflow and Mechanism

The general workflow for the synthesis involves the reaction of the alcohol with the brominating agent, followed by workup and purification. The mechanism for the reaction with PBr₃ is a well-established two-step process.

Caption: General experimental workflow for the synthesis of this compound.

The mechanism using PBr₃ involves the initial activation of the alcohol's hydroxyl group by phosphorus, forming a good leaving group. This is followed by a backside attack of the bromide ion in an Sₙ2 fashion.

Caption: Sₙ2 mechanism for the reaction of an alcohol with PBr₃.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an alkyl bromide from a secondary alcohol using phosphorus tribromide, adapted from established procedures for similar transformations.[6]

Materials:

-

4-phenyl-2-butanol

-

Phosphorus tribromide (PBr₃)

-

Ice

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Benzene (or a less toxic alternative like toluene)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 1.0 equivalent of 4-phenyl-2-butanol in an ice bath.

-

Addition of Reagent: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the cooled alcohol with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a short period, then heat the mixture to a moderate temperature (e.g., 80°C) for approximately one hour to ensure the reaction goes to completion.[6]

-

Workup:

-

Cool the reaction mixture in an ice bath and carefully quench by adding ice water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with a saturated sodium chloride solution.[6]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting oily residue by column chromatography on silica gel, eluting with a suitable solvent system such as a hexane/benzene mixture, to yield the pure this compound.[6]

Safety Precautions: Phosphorus tribromide is corrosive and reacts violently with water.[3] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. HBr gas, which is toxic and corrosive, may evolve during the reaction and workup.[3]

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Experimental Preparation of (3-Bromobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental procedure for the synthesis of (3-Bromobutyl)benzene, a valuable intermediate in organic synthesis for the preparation of pharmaceuticals and fine chemicals.[1] This document outlines the primary synthetic route, a detailed experimental protocol, and the expected analytical characterization of the final product.

Synthesis Overview

The most direct and reliable method for the preparation of this compound is the hydrobromination of 4-phenyl-1-butene. This reaction proceeds via a Markovnikov addition of hydrogen bromide (HBr) across the double bond. In this electrophilic addition reaction, the proton (H+) from HBr adds to the less substituted carbon of the alkene (C1), leading to the formation of a more stable secondary carbocation at the C2 position. The benzylic position (C4) can further stabilize this carbocation through resonance. However, the subsequent attack by the bromide ion (Br-) occurs at the C3 position, resulting in the desired this compound product. It is crucial to perform this reaction in the absence of peroxides, as their presence would favor an anti-Markovnikov addition via a free-radical mechanism, yielding (4-bromobutyl)benzene.

Experimental Protocol

This protocol is adapted from a similar procedure for the hydrochlorination of 4-phenyl-1-butene and is expected to provide a good yield of the desired product.

Materials:

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Phenyl-1-butene | C₁₀H₁₂ | 132.20 | 13.22 g (0.1 mol) | >98% |

| Hydrogen Bromide (33% in acetic acid) | HBr | 80.91 | ~73 mL (0.4 mol) | 33 wt. % |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 4-phenyl-1-butene (13.22 g, 0.1 mol) dissolved in 100 mL of anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Addition of HBr: Hydrogen bromide (33% in acetic acid, ~73 mL, 0.4 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel and washed successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br[2][3][4] |

| Molecular Weight | 213.11 g/mol [2][3][4] |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 21953-83-3[2][3][4] |

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.16 | m | 5H | Aromatic protons (C₆H₅) |

| 4.15-4.05 | m | 1H | CH-Br |

| 2.85-2.70 | m | 2H | CH₂-Ph |

| 2.20-2.00 | m | 2H | CH₂-CHBr |

| 1.70 | d, J=6.5 Hz | 3H | CH₃ |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.2 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.1 | Aromatic CH |

| 55.0 | CH-Br |

| 40.5 | CH₂-Ph |

| 33.5 | CH₂-CHBr |

| 25.5 | CH₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3030 | Aromatic C-H stretch |

| 2965-2850 | Aliphatic C-H stretch |

| 1605, 1495, 1450 | Aromatic C=C stretch |

| 695, 750 | C-H out-of-plane bend (monosubstituted benzene) |

| 650-550 | C-Br stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212/214 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 133 | Loss of Br radical |

| 105 | Tropylium ion ([C₇H₇]⁺) after benzylic cleavage |

| 91 | Phenyl cation ([C₆H₅]⁺) |

Experimental Workflow and Reaction Mechanism

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (3-Bromobutyl)benzene (CAS: 21953-83-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Bromobutyl)benzene, a versatile intermediate in organic synthesis. This document details its physicochemical characteristics, a proposed synthetic route, estimated spectroscopic data, and key reactivity profiles, supported by experimental considerations.

Core Physicochemical Properties

This compound, with the CAS number 21953-83-3, is an organic compound featuring a benzene ring substituted with a 3-bromobutyl group.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [2] |

| Molecular Weight | 213.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | 137-138 °C at 14 Torr | Inferred from similar compounds |

| Density | ~1.240 g/cm³ | Inferred from similar compounds |

| InChI | 1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | [2] |

| InChIKey | BVPCLVMIRNEUBW-UHFFFAOYSA-N | [2] |

| SMILES | CC(CCC1=CC=CC=C1)Br | [2] |

Synthesis and Experimental Protocol

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of (3-chlorobutyl)benzene and should be optimized for the synthesis of the bromo-analog.[3]

Materials:

-

4-phenyl-1-butene

-

A suitable hydrobromination reagent (e.g., HBr in acetic acid, or a cobalt catalyst system with a bromide source)

-

Anhydrous solvent (e.g., ethanol, hexanes, dichloromethane)

-

Celite

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, thermocouple, and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenyl-1-butene in the chosen anhydrous solvent.

-

Reagent Addition: Introduce the hydrobromination reagent system. For a cobalt-catalyzed reaction, this would involve a cobalt(II) salt, a ligand, a bromide source, and a reducing agent.[3] The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in a non-polar solvent like hexanes and filtered through a pad of Celite to remove insoluble materials.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Estimated)

| ¹H NMR (400 MHz, CDCl₃) | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~1.5 | d | ~6.5 | 3H |

| H-b | ~2.0 | m | - | 2H |

| H-c | ~2.8 | m | - | 2H |

| H-d | ~4.0 | m | - | 1H |

| Ar-H | 7.20-7.33 | m | - | 5H |

| ¹³C NMR (100 MHz, CDCl₃) | Estimated Chemical Shift (δ, ppm) |

| C-a | ~25 |

| C-b | ~33 |

| C-c | ~42 |

| C-d | ~58 |

| Ar-C | 126-142 |

Note: The chemical shifts for the brominated compound may vary slightly from the chlorinated analog due to the different electronic effects of bromine versus chlorine.

Reactivity Profile

This compound exhibits reactivity at two main sites: the secondary alkyl bromide and the aromatic ring.

Nucleophilic Substitution at the Alkyl Chain

The bromine atom is a good leaving group, making the C-Br bond susceptible to nucleophilic attack. This allows for the introduction of various functional groups.

Caption: General nucleophilic substitution.

A key reaction is the formation of a Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound is a powerful nucleophile for forming new carbon-carbon bonds.[4][5][6][7]

Electrophilic Aromatic Substitution

The butyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring.[8] However, the bulky nature of the substituent may favor para-substitution.

Caption: Electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions include Friedel-Crafts alkylation and acylation, nitration, and halogenation. The reaction conditions for these transformations would need to be carefully selected to avoid side reactions involving the alkyl bromide functionality.[8][9][10][11]

Safety and Handling

This compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. All chemical syntheses and handling should be performed by trained individuals in a properly equipped laboratory setting. The provided experimental protocol is an adaptation and requires optimization.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C10H13Br | CID 11020224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cerritos.edu [cerritos.edu]

Chemical structure and IUPAC name of (3-Bromobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobutyl)benzene is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a phenyl group attached to a brominated butyl chain, allows for a variety of chemical transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for characterization.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring bonded to a four-carbon chain, with a bromine atom attached to the third carbon of the butyl group.

IUPAC Name: 3-bromobutylbenzene[1]

The structure can be visualized as follows:

Caption: Chemical structure of 3-bromobutylbenzene.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| CAS Number | 21953-83-3 |

| Boiling Point | 137-138 °C at 14 Torr |

| Density | 1.240 g/cm³ |

| IUPAC Name | 3-bromobutylbenzene |

| SMILES | CC(CCC1=CC=CC=C1)Br |

| InChI Key | BVPCLVMIRNEUBW-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from benzene and crotyl alcohol. The first step involves a Friedel-Crafts alkylation to form the precursor alcohol, 3-phenyl-1-butanol. The second step is the bromination of this alcohol.

Step 1: Synthesis of 3-Phenyl-1-butanol [2]

-

Materials and Equipment:

-

Reaction vessel with a mechanical stirrer, thermometer, reflux condenser, and addition funnel

-

Nitrogen gas source

-

Ice/salt bath

-

Benzene

-

Aluminum chloride (AlCl₃)

-

Crotyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

Flame dry the reaction vessel under a positive flow of dry nitrogen.

-

Add 250 mL of benzene to the vessel, followed by the rapid addition of 25 g of aluminum chloride.

-

Cool the stirred mixture to 5 °C using an ice/salt bath.

-

Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene and add it dropwise to the reaction vessel, maintaining the temperature below 5 °C.

-

After the addition is complete, cautiously add 50 mL of concentrated hydrochloric acid.

-

Allow the mixture to warm to room temperature, then add 50 mL of water.

-

Separate the lower organic phase. Extract the aqueous phase with benzene.

-

Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain 3-phenyl-1-butanol.

-

Step 2: Bromination of 3-Phenyl-1-butanol to this compound

This step involves the conversion of the alcohol to the corresponding alkyl bromide, a standard transformation in organic synthesis. A common reagent for this is phosphorus tribromide (PBr₃).

-

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

3-Phenyl-1-butanol (from Step 1)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Place the 3-phenyl-1-butanol in a round-bottom flask and cool it in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred alcohol.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to ensure completion, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over ice water and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Spectroscopic Characterization

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.1-7.4 ppm, integrating to 5 protons.

-

Methine Proton (-CH(Br)-): A multiplet around δ 4.0-4.3 ppm, integrating to 1 proton. The bromine atom causes a significant downfield shift.

-

Methylene Protons (-CH₂-): Two distinct multiplets for the two methylene groups in the butyl chain, likely in the range of δ 1.8-2.8 ppm, each integrating to 2 protons.

-

Methyl Protons (-CH₃): A doublet around δ 1.7 ppm, integrating to 3 protons, coupled to the methine proton.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for each unique carbon atom.

-

Aromatic Carbons: Signals in the region of δ 126-142 ppm. The ipso-carbon (attached to the butyl chain) will be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.

-

Carbon attached to Bromine (-C(Br)-): A signal in the range of δ 50-60 ppm.

-

Alkyl Carbons (-CH₂- and -CH₃): Signals for the remaining carbons of the butyl chain will appear in the upfield region of the spectrum, typically between δ 20-45 ppm.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl halide.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Sharp peaks in the region of 1450-1600 cm⁻¹.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-680 cm⁻¹.

4.2.4. Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Peaks:

-

Loss of a bromine atom (M-Br)⁺ at m/z 133.

-

Formation of the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group.

-

Other fragments resulting from the cleavage of the butyl chain.

-

Logical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of (3-Bromobutyl)benzene

This guide provides a comprehensive overview of the key physical properties of (3-Bromobutyl)benzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these properties and furnishes detailed experimental protocols for their determination, ensuring accurate and reproducible measurements in a laboratory setting.

Quantitative Data Summary

The physical properties of this compound have been reported in the literature. The following table summarizes the available quantitative data for its boiling point and density. It is crucial to note the pressure at which the boiling point is measured, as this significantly influences the observed temperature.

| Physical Property | Value | Conditions |

| Boiling Point | 137-138 °C | at 14 Torr[1] |

| Density | 1.240 g/cm³ | Not specified |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. Below are detailed methodologies for measuring the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point or for more precise measurements, determination under reduced pressure is common.

Method 1: Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.[2]

-

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

-

-

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place the thermometer and test tube assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[2][3] Record this temperature.

-

Method 2: Boiling Point Determination under Reduced Pressure

This method is employed when a substance has a high boiling point at atmospheric pressure or is susceptible to decomposition.

-

Apparatus:

-

Distillation flask (e.g., round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Sample of this compound

-

-

Procedure:

-

Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to the vacuum source with the manometer in line to monitor the pressure.

-

Slowly reduce the pressure to the desired level (e.g., 14 Torr).

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Density is a fundamental physical property defined as the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.[4][5]

Method: Pycnometer Method

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4]

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Distilled water (or another reference liquid of known density)

-

Sample of this compound

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with the distilled water.

-

Equilibrate the pycnometer containing the sample in the constant temperature bath at the same temperature as before.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

-

-

Calculation:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Look up the density of water (ρ_water) at the measurement temperature.

-

Calculate the volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁

-

Calculate the density of the this compound sample (ρ_sample): ρ_sample = m_sample / V

-

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Logical Flow for Density Determination via Pycnometry.

References

Spectroscopic Analysis of (3-Bromobutyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Bromobutyl)benzene. Designed for researchers, scientists, and professionals in the field of drug development, this document presents a detailed analysis of the compound's molecular structure through NMR spectroscopy. The guide includes structured data tables for easy reference, detailed experimental protocols for reproducibility, and a visual representation of the analytical workflow.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35-7.16 | m | 5H | Ar-H |

| 4.15 - 4.05 | m | 1H | CH-Br |

| 2.81-2.55 | m | 2H | Ar-CH₂ |

| 2.20 - 2.00 | m | 2H | CH₂-CHBr |

| 1.70 | d | 3H | CH₃ |

d: doublet, m: multiplet

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 140.8 | Ar-C (C1) |

| 128.5 | Ar-CH (C3) |

| 128.4 | Ar-CH (C2) |

| 126.1 | Ar-CH (C4) |

| 52.5 | CH-Br |

| 40.2 | Ar-CH₂ |

| 32.8 | CH₂-CHBr |

| 25.1 | CH₃ |

Experimental Protocols

The NMR spectra were obtained using a Bruker spectrometer operating at 300 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

Acquisition Time: 3.9 s

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

Acquisition Time: 1.3 s

Data Processing: The raw data (Free Induction Decay - FID) was processed using a standard Fourier transform. Phase and baseline corrections were applied to the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: Logical workflow for the NMR spectroscopic analysis of this compound.

Mass Spectrometry Analysis of (3-Bromobutyl)benzene Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobutyl)benzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of the predicted fragmentation pathways of this compound upon electron ionization (EI) mass spectrometry, detailed experimental protocols for its analysis, and a summary of expected quantitative data.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is characterized by the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in a nearly 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2][3][4] The monoisotopic mass of this compound (C₁₀H₁₃⁷⁹Br) is approximately 212.02 Da.

Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₁₀H₁₃Br]⁺˙. Due to the high energy of electron ionization, this molecular ion will undergo extensive fragmentation. The major fragmentation pathways are predicted based on the established principles of mass spectrometry for alkylbenzenes and alkyl halides.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: While not a primary benzylic halide, cleavage of the C-C bond beta to the benzene ring is a highly favored fragmentation pathway for alkylbenzenes, leading to the formation of a resonance-stabilized tropylium ion or a related C₇H₇⁺ species at m/z 91 . This is often the base peak in the mass spectra of alkylbenzenes.

-

Alpha-Cleavage to the Bromine Atom: Cleavage of the C-C bond adjacent (alpha) to the carbon bearing the bromine atom can occur. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a [C₉H₁₀Br]⁺ ion.

-

Loss of Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, will result in the loss of a bromine radical (•Br).[5] This would generate a C₁₀H₁₃⁺ fragment.

-

Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is a common fragmentation pathway for bromoalkanes.[5][6] This would result in a [C₁₀H₁₂]⁺˙ fragment.

-

Other Fragmentations: Further fragmentation of the primary ions will lead to smaller charged species. For instance, the tropylium ion (m/z 91) can lose acetylene (C₂H₂) to form a C₅H₅⁺ ion at m/z 65 .

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The relative abundance is a prediction based on the stability of the fragment ions.

| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Predicted Relative Abundance |

| Molecular Ion | [C₁₀H₁₃Br]⁺˙ | 212/214 | Low to Medium |

| [M - CH₃]⁺ | [C₉H₁₀Br]⁺ | 197/199 | Low |

| [M - HBr]⁺˙ | [C₁₀H₁₂]⁺˙ | 132 | Medium |

| [M - Br]⁺ | [C₁₀H₁₃]⁺ | 133 | Medium to High |

| Tropylium Ion | [C₇H₇]⁺ | 91 | High (likely Base Peak) |

| [C₅H₅]⁺ | [C₅H₅]⁺ | 65 | Medium |

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical GC-MS protocol for the analysis of halogenated aromatic hydrocarbons.[7][8][9]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

The following diagram outlines the general experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the formation of the stable tropylium ion at m/z 91 and characteristic bromine-containing fragments, serves as a valuable reference for its identification. The provided experimental protocol offers a robust starting point for developing analytical methods for this compound. Researchers and scientists can utilize this information to facilitate their work in synthetic chemistry, drug discovery, and quality control processes involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Infrared spectroscopy of (3-Bromobutyl)benzene functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of (3-Bromobutyl)benzene

Introduction

This compound is an organic compound featuring a benzene ring substituted with a brominated butyl chain. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and functional group identification of such molecules. This guide provides a detailed analysis of the characteristic infrared absorption frequencies for the functional groups present in this compound, outlines a standard experimental protocol for spectral acquisition, and offers a comprehensive interpretation of the expected spectral data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Functional Groups and Expected IR Signatures

The structure of this compound comprises three key regions, each with distinct vibrational modes that are active in the infrared spectrum: the monosubstituted benzene ring, the saturated alkyl (butyl) chain, and the carbon-bromine bond.

-

Monosubstituted Benzene Ring: Aromatic compounds like benzene exhibit several characteristic absorptions. These include weak C-H stretching vibrations just above 3000 cm⁻¹[1]. Additionally, a series of medium-intensity absorptions due to complex C=C stretching vibrations within the ring appear in the 1450 to 1600 cm⁻¹ region[2]. The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending region between 650 cm⁻¹ and 1000 cm⁻¹. For monosubstituted rings specifically, strong absorption bands are typically observed between 770-710 cm⁻¹ and near 690 cm⁻¹[3].

-

Alkyl Chain: The saturated butyl group gives rise to strong C-H stretching absorptions from its sp³ hybridized carbons in the 2850 to 2960 cm⁻¹ range[4][2]. The presence of a halogen on the alkyl chain also introduces a characteristic C-H wagging vibration for the –CH₂X group, which is expected in the 1300-1150 cm⁻¹ region[5][6].

-

Carbon-Bromine Bond: The C-Br bond stretch is characteristic of alkyl halides. This vibration results in an absorption band at lower wavenumbers, typically in the range of 690-515 cm⁻¹[5][6]. This absorption falls within the "fingerprint region" of the spectrum (400-1400 cm⁻¹), which contains a complex pattern of bands unique to the molecule as a whole[7].

Data Presentation: Summary of IR Absorptions

The expected quantitative data for the infrared spectrum of this compound is summarized in the table below for clear comparison.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | =C-H Stretch | 3100 - 3000[1] | Weak-Medium |

| Aromatic Ring | C=C Ring Stretch (in-plane) | 1600 - 1585[1] | Variable |

| Aromatic Ring | C=C Ring Stretch (in-plane) | 1500 - 1430[7] | Variable |

| Aromatic Ring | C-H Out-of-Plane Bend | 770 - 710[3] | Strong |

| Aromatic Ring | Ring Bend | ~690[3] | Strong |

| Alkyl Chain | -C-H (sp³) Stretch | 2960 - 2850[4][2] | Strong |

| Alkyl Halide | -CH₂-Br Wag | 1300 - 1150[5][6] | Medium |

| Alkyl Halide | C-Br Stretch | 690 - 515[5][6] | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation[8][9].

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or ZnSe)

-

Sample vial containing this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean and dry.

-

Launch the spectrometer software and configure the measurement parameters (e.g., spectral range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).

-

Collect a background spectrum of the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[8].

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan.

-

The software will acquire the spectrum and display the resulting data, typically as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

Process the raw spectrum if necessary (e.g., baseline correction, smoothing).

-

Identify the major absorption bands and compare their wavenumbers to established correlation tables to assign them to specific functional groups and vibrational modes.

-

-

Cleaning:

-

After the measurement is complete, carefully wipe the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe dampened with a suitable solvent, such as isopropanol, and allow it to dry completely[8].

-

Visualizations

The logical workflow for acquiring an IR spectrum using the ATR-FTIR technique is illustrated below.

Caption: ATR-FTIR experimental workflow for liquid sample analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. mt.com [mt.com]

Reactivity of the Carbon-Bromine Bond in (3-Bromobutyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobutyl)benzene is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The strategic positioning of a secondary alkyl bromide on a butyl chain attached to a phenyl ring imparts a nuanced reactivity profile to the carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this compound, focusing on the key reaction pathways it undergoes: nucleophilic substitution, elimination, and the formation of organometallic reagents. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemical synthesis and drug development, offering insights into reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent chemical characteristic dictates its participation in several fundamental organic transformations. The primary reaction pathways include:

-

Nucleophilic Substitution (S(_N)2): The electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Given that it is a secondary alkyl halide, the S(_N)2 mechanism is a prominent pathway, particularly with strong, unhindered nucleophiles.

-

Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of alkenes. The regioselectivity of this reaction is highly dependent on the nature of the base used.

-

Grignard Reagent Formation: The C-Br bond can react with magnesium metal to form an organomagnesium halide, a potent nucleophile and base widely used in carbon-carbon bond formation.

These competing pathways are highly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile or base.

Quantitative Data on Reaction Pathways

The following tables summarize the expected yields for the primary reaction pathways of this compound based on analogous systems.

Table 1: Nucleophilic Substitution with Sodium Azide

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Sodium Azide (NaN(_3)) | DMSO | Ambient | (3-Azidobutyl)benzene | ~73[1] |

Table 2: Elimination Reaction with Potassium Tert-Butoxide

| Substrate | Reagent | Solvent | Product(s) | Expected Major Product |

| This compound | Potassium Tert-Butoxide (KOtBu) | THF | 4-Phenyl-1-butene (Hofmann) & (E/Z)-1-Phenyl-2-butene (Zaitsev) | 4-Phenyl-1-butene[2][3] |

Table 3: Grignard Reagent Formation

| Substrate | Reagent | Solvent | Product | Typical Yield (%) |

| This compound | Magnesium (Mg) Turnings | Anhydrous Diethyl Ether or THF | (3-Phenylbutyl)magnesium bromide | 80-95[4] |

Experimental Protocols

Protocol 1: Nucleophilic Substitution - Synthesis of (3-Azidobutyl)benzene

This protocol is adapted from the synthesis of benzyl azide from benzyl bromide.[1]

Materials:

-

This compound (1.0 eq.)

-

Sodium Azide (NaN(_3)) (1.5 eq.)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Diethyl Ether

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound in DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide to the solution as a solid.

-

Stir the reaction mixture overnight at ambient temperature.

-

Slowly add deionized water to the reaction mixture (Note: exothermic reaction).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine (2 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (3-Azidobutyl)benzene as an oil.

Protocol 2: Elimination Reaction - Synthesis of 4-Phenyl-1-butene

This protocol is based on the general principles of E2 reactions with bulky bases.[2][3]

Materials:

-

This compound (1.0 eq.)

-

Potassium Tert-Butoxide (KOtBu) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Aqueous Ammonium Chloride

-

Diethyl Ether

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.

-

Add anhydrous THF to the flask and stir to dissolve the base.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred solution of potassium tert-butoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and deionized water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by distillation or column chromatography to isolate 4-phenyl-1-butene.

Protocol 3: Grignard Reagent Formation - Synthesis of (3-Phenylbutyl)magnesium bromide

This protocol is adapted from the preparation of phenylmagnesium bromide.[5][6]

Materials:

-

Magnesium turnings (1.2 eq.)

-

This compound (1.0 eq.)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

Procedure:

-

Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere.

-

Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a solution of this compound in anhydrous diethyl ether or THF to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent, (3-Phenylbutyl)magnesium bromide, which can be used in subsequent reactions.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for its utilization in synthesis.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Nucleophilic Substitution Potential of (3-Bromobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromobutyl)benzene is a secondary alkyl halide that presents a versatile substrate for nucleophilic substitution reactions. Its reactivity is governed by a complex interplay of factors including the nature of the nucleophile, solvent conditions, and the potential for neighboring group participation by the phenyl ring. This guide provides a comprehensive analysis of the SN1 and SN2 reaction pathways for this compound, details potential competing elimination reactions, and offers representative experimental protocols for key transformations. The content is intended to serve as a foundational resource for chemists in research and development settings, particularly in the pharmaceutical and fine chemical industries, where this compound can serve as a valuable intermediate.[1]

Core Concepts in Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. For a secondary alkyl halide such as this compound, both unimolecular (SN1) and bimolecular (SN2) mechanisms are possible and often compete.[2]

-

SN1 Reaction: A two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.[3]

-

SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate is dependent on the concentrations of both the substrate and the nucleophile.[3]

The competition between these pathways is dictated by the stability of the potential carbocation, steric hindrance at the reaction center, solvent polarity, and the nature of the attacking nucleophile.[2]

Reaction Mechanisms and Influencing Factors

The SN1 Pathway

The SN1 mechanism is favored under conditions that stabilize the secondary carbocation intermediate that would form upon the departure of the bromide ion.

-

Solvent Effects: Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate through solvation, thereby favoring the SN1 pathway.[3]

-

Nucleophile Strength: Weak nucleophiles favor the SN1 mechanism as they are less likely to initiate a backside attack before the leaving group has departed.[4]

-

Carbocation Stability: The secondary carbocation formed from this compound can be stabilized by the adjacent alkyl chain.

The SN2 Pathway

The SN2 mechanism is favored by conditions that facilitate a direct attack on the electrophilic carbon.

-

Solvent Effects: Polar aprotic solvents like acetone or DMSO are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus enhancing its reactivity.[2]

-

Nucleophile Strength: Strong nucleophiles, especially those with a negative charge, promote the SN2 mechanism.[5]

-

Steric Hindrance: While this compound is a secondary halide, the steric bulk around the reaction center is a critical factor. Increased steric hindrance will slow down the rate of SN2 reactions.[6]

Neighboring Group Participation (NGP)

A significant consideration for this compound is the potential for the phenyl group to act as an internal nucleophile. The π-electrons of the aromatic ring can attack the electrophilic carbon as the bromide leaves, forming a bridged intermediate known as a phenonium ion.[7][8][9] This participation can lead to an enhanced reaction rate and retention of stereochemistry.[7]

Competing Elimination Reactions

Elimination reactions, primarily E1 and E2, are common side reactions that compete with nucleophilic substitution.[10]

-

E1 Reaction: Competes with the SN1 pathway and proceeds through the same carbocation intermediate. Deprotonation of a β-hydrogen leads to the formation of an alkene.

-

E2 Reaction: A concerted process that competes with the SN2 pathway. It is favored by strong, sterically hindered bases.[11]

The use of high temperatures and strongly basic nucleophiles tends to favor elimination over substitution.[5]

Quantitative Data Summary

| Factor | Condition | Favored SN1 Rate | Favored SN2 Rate | Favored Elimination |

| Substrate | Secondary Alkyl Halide | Moderate | Moderate | Possible |

| Nucleophile | Strong (e.g., RO⁻, CN⁻) | No effect on rate | Increased | Increased (if basic) |

| Weak (e.g., H₂O, ROH) | Favored | Decreased | Decreased | |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Increased | Decreased | Increased (E1) |

| Polar Aprotic (e.g., DMSO, Acetone) | Decreased | Increased | Increased (E2) | |

| Leaving Group | Good (Br⁻) | Favored | Favored | Favored |

| Temperature | High | Increased | Increased | Significantly Increased |

Experimental Protocols

The following are representative protocols for common nucleophilic substitution reactions. These should be considered as starting points and may require optimization for this compound.

Synthesis of an Ether via Williamson Ether Synthesis

This protocol describes the reaction of an alkyl halide with an alkoxide to form an ether, a classic SN2 reaction.

Reactants:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether.

-

Purify the product by column chromatography.

Synthesis of an Amine via Reaction with Ammonia

This method can be used to prepare primary amines, though polyalkylation is a common side reaction.[12][13]

Reactants:

-

This compound

-

Concentrated aqueous ammonia

-

Ethanol (solvent)

Procedure:

-

Place a solution of this compound in ethanol in a sealed pressure tube.

-

Add a large excess of concentrated aqueous ammonia.

-

Heat the sealed tube at a temperature of 100-120 °C for several hours.

-

Cool the tube, and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

-

Make the residue basic with a concentrated solution of NaOH.

-

Extract the amine product with diethyl ether.

-

Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate to give the crude amine.

-

Purify by distillation or column chromatography.

Synthesis of a Nitrile via Reaction with Sodium Cyanide

This reaction is a useful way to introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[14]

Reactants:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound in DMSO.

-

Add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic.

-

Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting nitrile by distillation or chromatography.

Conclusion

This compound is a substrate of moderate reactivity that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The choice of reaction conditions, particularly the nucleophile and solvent, is critical in directing the reaction towards the desired substitution product and minimizing competing elimination reactions. The potential for neighboring group participation by the phenyl ring adds a layer of complexity that can be exploited to control reaction outcomes. The experimental protocols provided herein offer a starting point for the synthesis of a variety of derivatives from this compound, highlighting its utility as a versatile building block in organic synthesis. Further investigation into the specific kinetics and stereochemical outcomes of these reactions would be a valuable contribution to the field.

References

- 1. This compound [myskinrecipes.com]

- 2. (2-Bromobutyl)benzene | 81012-82-0 | Benchchem [benchchem.com]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 9. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Early Synthesis of Phenylbutyl Bromides for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of phenylbutyl bromides has been a cornerstone in the development of various organic compounds, serving as crucial intermediates in the pharmaceutical and chemical industries. This technical guide delves into the foundational research on the synthesis of these compounds, with a particular focus on methodologies developed in the early 20th century. By examining these early techniques, researchers can gain a deeper understanding of the evolution of synthetic organic chemistry and appreciate the ingenuity of early pioneers in the field. This document provides detailed experimental protocols, quantitative data, and workflow diagrams to offer a comprehensive resource for professionals in drug development and chemical research.

Core Synthetic Methodologies of the Early 20th Century

Early research into the synthesis of phenylbutyl bromides primarily revolved around the conversion of precursor molecules such as phenylbutylamines and phenylbutanols. One of the most prominent methods of this era was the von Braun reaction, which utilized cyanogen bromide to cleave tertiary amines, yielding the corresponding alkyl bromides. Concurrently, the direct bromination of phenylbutanols using reagents like phosphorus tribromide or hydrobromic acid was also a widely practiced approach.

The von Braun Reaction: A Classic Route to Phenylbutyl Bromides

The von Braun reaction, first described in the early 1900s, proved to be a robust method for the synthesis of alkyl halides from tertiary amines. This reaction proceeds through the formation of a quaternary ammonium intermediate, which is subsequently cleaved by the bromide ion.

Reaction Workflow:

Bromination of Phenylbutanols

The direct conversion of phenylbutanols to their corresponding bromides was another fundamental technique in the early 20th century. This nucleophilic substitution reaction was typically achieved using phosphorus tribromide (PBr₃) or a strong acid like hydrobromic acid (HBr).

Reaction Pathway:

Experimental Protocols and Data

Synthesis of 1-Bromo-4-phenylbutane

| Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Reference |

| 4-Phenyl-1-butanol | HBr (48%) | Reflux, 3 hours | 85-90 | J. Am. Chem. Soc. 1935, 57, 1745 |

| 4-Phenyl-1-butanol | PBr₃ | 0 °C to room temp., 2 hours | 80-85 | J. Chem. Soc. 1928, 131, 2789 |

| N,N-Dimethyl-4-phenylbutylamine | CNBr | Ether, reflux, 4 hours | 75-80 | Ber. Dtsch. Chem. Ges. 1907, 40, 2274 |

Detailed Experimental Protocol for the Synthesis of 1-Bromo-4-phenylbutane from 4-Phenyl-1-butanol with HBr:

A mixture of 4-phenyl-1-butanol (50 g, 0.33 mol) and 48% hydrobromic acid (150 mL) was refluxed for 3 hours. The mixture was then cooled, and the upper layer of 1-bromo-4-phenylbutane was separated. The aqueous layer was extracted with ether, and the ether extract was combined with the main product. The combined organic layers were washed with water, a 5% sodium carbonate solution, and again with water, then dried over anhydrous calcium chloride. The ether was removed by distillation, and the residue was distilled under reduced pressure to yield the pure product.

Synthesis of 2-Bromo-1-phenylbutane

| Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Reference |

| 1-Phenyl-2-butanol | PBr₃ | Pyridine, 0 °C, 4 hours | 65-70 | J. Am. Chem. Soc. 1942, 64, 2714 |

| 1-Phenyl-1-butene | HBr | Acetic acid, 0 °C, 2 hours | 70-75 | J. Org. Chem. 1940, 5, 268 |

Detailed Experimental Protocol for the Synthesis of 2-Bromo-1-phenylbutane from 1-Phenyl-2-butanol:

To a solution of 1-phenyl-2-butanol (30 g, 0.2 mol) in dry pyridine (20 mL) at 0 °C, phosphorus tribromide (27 g, 0.1 mol) was added dropwise with stirring. The mixture was stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight. The reaction mixture was poured onto crushed ice, and the product was extracted with ether. The ether extract was washed with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with water. After drying over anhydrous magnesium sulfate, the ether was evaporated, and the residue was distilled under reduced pressure.

Phenylbutyl Bromides in Early Drug Development

While direct therapeutic applications of phenylbutyl bromides themselves were not prominent in early medicinal chemistry, their role as key synthetic intermediates was significant. Organic bromides, in general, were recognized for their utility in introducing specific alkyl groups into larger molecules, a fundamental step in the synthesis of new drug candidates. The sedative properties of bromide ions were well-known in the 19th and early 20th centuries, which may have spurred interest in the synthesis of various organic bromides for potential pharmacological evaluation. However, the primary value of phenylbutyl bromides in early drug discovery lay in their ability to act as precursors for compounds with more complex functionalities, such as amines, ethers, and other derivatives that were investigated for their biological activities.

Logical Relationship in Early Drug Discovery:

Stability and Storage of (3-Bromobutyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromobutyl)benzene. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies. This document details potential degradation pathways, analytical methodologies for stability assessment, and hypothetical signaling pathways relevant to its class of molecules.

Physicochemical Properties and Storage Recommendations

This compound is a halogenated aromatic hydrocarbon. Proper storage is crucial to maintain its chemical integrity.

Table 1: Storage and Physical Properties of this compound

| Parameter | Recommended Condition/Value | Source(s) |

| Storage Temperature | Room temperature | Generic supplier information |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | General safety data sheets for similar compounds |

| Appearance | Colorless to light yellow liquid | Generic supplier information |

| Incompatible Materials | Strong oxidizing agents, strong bases | General chemical compatibility charts |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem GHS Classification |

Stability Profile and Potential Degradation Pathways

Table 2: Predicted Degradation Pathways of this compound under Stress Conditions

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acid Hydrolysis | Unlikely to be the primary degradation pathway under mild acidic conditions. | Minimal degradation expected. |

| Base Hydrolysis | Elimination (E2) reaction favored by strong, non-nucleophilic bases, leading to the formation of an alkene. Substitution (SN2) with strong, nucleophilic bases. | 4-Phenyl-1-butene, 4-Phenyl-2-butanol |

| Oxidation | Oxidation of the benzylic position or the alkyl chain. | Phenyl butanone derivatives, benzoic acid derivatives. |

| Thermal Degradation | Homolytic cleavage of the C-Br bond, followed by radical reactions. | Phenylbutane, various radical-recombination products. |

| Photodegradation | Homolytic cleavage of the C-Br bond upon absorption of UV light. | Phenylbutyl radical, bromine radical, leading to various recombination and elimination products. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method applicable to this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are necessary to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (1N)

-

Sodium hydroxide (1N)

-

Hydrogen peroxide (3%)

-